Flucloxacillin sodium Flucloxacillin sodium Flucloxacillin is a penicillin compound having a 6beta-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamido] side-chain. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of a flucloxacillin(1-).
Antibiotic analog of [cloxacillin].
Flucloxacillin is a narrow-spectrum, semisynthetic isoxazolyl penicillin with antibacterial activity. Floxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Antibiotic analog of CLOXACILLIN.
Brand Name: Vulcanchem
CAS No.: 1847-24-1
VCID: VC21343066
InChI: InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1
SMILES: CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Molecular Formula: C19H17ClFN3NaO5S
Molecular Weight: 476.9 g/mol

Flucloxacillin sodium

CAS No.: 1847-24-1

Cat. No.: VC21343066

Molecular Formula: C19H17ClFN3NaO5S

Molecular Weight: 476.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Flucloxacillin sodium - 1847-24-1

CAS No. 1847-24-1
Molecular Formula C19H17ClFN3NaO5S
Molecular Weight 476.9 g/mol
IUPAC Name (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1
Standard InChI Key PWDULVAXRLDWLM-SLINCCQESA-N
Isomeric SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Canonical SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]
Appearance White to Off-White Solid
Melting Point >168°C (dec.)

Chemical Structure and Properties

Flucloxacillin sodium is a semisynthetic penicillin antibiotic with the molecular formula C19H18ClFN3NaO5S and a molecular weight of 477.87 g/mol . It appears as a white solid powder and belongs to the beta-lactam class of antibiotics . The compound contains a penicillin core structure modified with fluorinated and chlorinated aromatic substituents that contribute to its stability against bacterial beta-lactamase enzymes.

Chemical Identifiers

Flucloxacillin sodium can be identified through various systematic nomenclature systems and registries:

PropertyIdentifier
CAS Number1847-24-1
Chemical NameSodium (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Common SynonymsFloxapen sodium, Staphylex Sodium, Flucloxacilli
MDL NumberMFCD01682108

Table 1: Chemical identifiers for flucloxacillin sodium

The structure includes a beta-lactam ring fused to a thiazolidine ring, forming the characteristic penicillin nucleus, with specific side chains that provide resistance to penicillinase enzymes . The compound exists in pharmaceutical preparations as the monohydrate form, with each 1.088 g of flucloxacillin sodium monohydrate equivalent to approximately 1 g of anhydrous flucloxacillin .

Pharmaceutical Formulations

Flucloxacillin sodium is available in various pharmaceutical formulations:

FormulationDescriptionAdministration Route
Powder for injectionWhite powder in glass vials for reconstitutionIntravenous or intramuscular
CapsulesOral solid dosage formOral

Table 2: Common pharmaceutical formulations of flucloxacillin sodium

Each gram of flucloxacillin sodium monohydrate contains approximately 2.2 mmol of sodium, which may be clinically relevant for patients on sodium-restricted diets .

Mechanism of Action

Flucloxacillin sodium exerts its antibacterial effects through inhibition of bacterial cell wall synthesis. The mechanism involves several key steps that ultimately lead to bacterial cell lysis and death.

Molecular Target Interaction

The bactericidal activity of flucloxacillin results from binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and final stage of bacterial cell wall peptidoglycan synthesis, which is essential for maintaining cell wall integrity . The compound's selective toxicity toward bacteria arises from the absence of PBPs in mammalian cells.

Resistance to Beta-Lactamases

A critical feature of flucloxacillin sodium is its stability against hydrolysis by various beta-lactamase enzymes, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This property allows the antibiotic to remain effective against many resistant bacteria, particularly beta-lactamase-producing staphylococci .

Pharmacokinetics and Pharmacodynamics

Flucloxacillin sodium exhibits specific pharmacokinetic parameters that influence its clinical use and dosing strategies.

Absorption and Distribution

When administered orally, flucloxacillin sodium demonstrates bioavailability of 50-70% . The compound distributes throughout the body, reaching effective concentrations in various tissues and body fluids. Intravenous administration provides immediate systemic availability, making this route preferred for severe infections.

Metabolism and Elimination

Flucloxacillin undergoes hepatic metabolism . The compound has a relatively short half-life of 0.75-1 hour, necessitating frequent dosing to maintain therapeutic concentrations . This pharmacokinetic profile influences the typical four-times-daily dosing schedule seen in clinical practice.

ParameterValue
Bioavailability50-70% (oral)
Half-life0.75-1 hour
Primary metabolismHepatic
Protein bindingNot available in search results
EliminationNot fully detailed in search results

Table 3: Pharmacokinetic parameters of flucloxacillin sodium

Therapeutic Indications

Flucloxacillin sodium is indicated for treating various infections caused by susceptible organisms, particularly those caused by beta-lactamase-producing staphylococci and streptococci.

Approved Clinical Applications

Clinical applications of flucloxacillin sodium encompass a wide range of infections:

  • Skin and soft tissue infections: boils, abscesses, carbuncles, furunculosis, cellulitis, infected skin conditions (ulcers, eczema, acne), infected wounds, infected burns, protection for skin grafts, and impetigo .

  • Respiratory tract infections: pneumonia, lung abscess, empyema, sinusitis, pharyngitis, tonsillitis, quinsy, otitis media, and otitis externa .

  • Other infections: osteomyelitis, enteritis, endocarditis, urinary tract infection, meningitis, and septicaemia .

Flucloxacillin sodium is also indicated as a prophylactic agent during major surgical procedures, particularly in cardiothoracic and orthopaedic surgery .

Antimicrobial Spectrum

Flucloxacillin exhibits antimicrobial activity primarily against Gram-positive bacteria, with particular efficacy against Staphylococcus aureus, including methicillin-sensitive strains . The compound has shown efficacy against specific strains of Staphylococcus aureus with mutations in the flo gene that affect membrane fluidity .

Dosage and Administration

Dosing of flucloxacillin sodium varies based on the route of administration, severity of infection, and patient factors.

Standard Dosing Regimens

For adult patients, including elderly patients, the standard dosing regimens are:

RouteStandard DosageSevere Infections
Intramuscular250 mg four times dailyMay be doubled where necessary
Intravenous250 mg to 1 g four times dailyMay be doubled where necessary
Special cases (osteomyelitis, endocarditis)Not applicableUp to 8 g daily in divided doses (6-8 hourly)
Surgical prophylaxis1 to 2 g IV at induction of anesthesiaNot applicable

Table 4: Standard dosing regimens for flucloxacillin sodium in adults

The parenteral route is indicated when oral administration is inappropriate, such as in severe infections, impaired gastrointestinal absorption, or unconscious patients .

Stability and Degradation

Research into the stability of flucloxacillin sodium reveals important considerations for pharmaceutical formulation and clinical use.

Stability Studies

Degradation studies of flucloxacillin sodium in aqueous and different solvent systems have been monitored using UV spectroscopy and pH measurement techniques . These investigations provide crucial information for pharmaceutical formulation and storage requirements.

Effects of Excipients on Stability

The stability of flucloxacillin sodium has been examined in the presence of various compounds:

  • Carbohydrates: The stability of flucloxacillin sodium in aqueous glucose and fructose solutions is similar to that in pure aqueous solutions .

  • Nitrogen compounds: In contrast, the stability profile changes abruptly in the presence of urea and thiourea .

These findings have implications for pharmaceutical formulations and potentially for administration with other medical compounds or nutrients.

Research Developments

Recent research on flucloxacillin sodium has explored various aspects of its properties and clinical applications.

Degradation Product Studies

Studies have investigated the degradation pathways of flucloxacillin sodium and monitored changes in degradation products over time . The research indicates that the absorbance intensity at 339 nm (associated with a degradation product) decreases with increased time, suggesting that the amount of degraded product in solution changes with time . These findings are valuable for determining appropriate therapeutic doses and ensuring product quality.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator